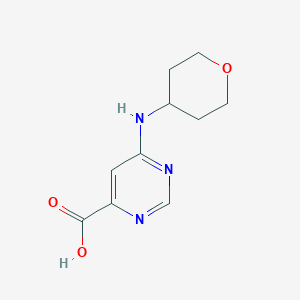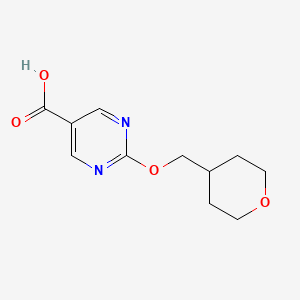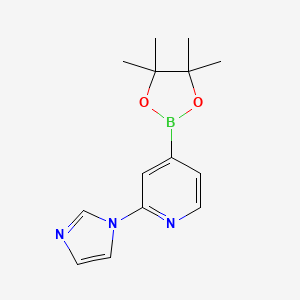![molecular formula C9H14F3N3O4 B3060008 {[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate CAS No. 1609400-25-0](/img/structure/B3060008.png)
{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate
Overview
Description
{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyethyl and methylamine groups. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Common methods include cyclization reactions using hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- {[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine
- {[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}ethylamine
- {[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}propylamine
Uniqueness
{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can impart distinct chemical and physical properties. This group can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.C2HF3O2/c1-8-5-7-9-6(10-12-7)3-4-11-2;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZFMEWVDAETEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)CCOC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-25-0 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, 3-(2-methoxyethyl)-N-methyl-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3059925.png)

![(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride](/img/structure/B3059927.png)
![1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3059931.png)


![[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3059936.png)

![2-[1-(phenethylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B3059942.png)


![cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3059946.png)
![tert-Butyl (3R)-3-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B3059947.png)

